![molecular formula C22H13F2N3O5 B6490385 N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 888447-86-7](/img/structure/B6490385.png)
N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(3,4-Difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide (DFNB) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. DFNB is a compound of nitrobenzamido, a nitrogen-containing heterocyclic compound, and 3,4-difluorophenyl, a type of aryl group. DFNB has been used in various scientific research applications such as drug development, molecular imaging, and drug delivery.
Scientific Research Applications
N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide has been used in various scientific research applications such as drug development, molecular imaging, and drug delivery. In drug development, N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide has been used to develop novel drugs that target specific proteins and receptors. In molecular imaging, N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide has been used in PET and SPECT imaging to detect and monitor the activity of specific proteins and receptors. In drug delivery, N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide has been used to improve the delivery of therapeutic drugs to target sites in the body.
Mechanism of Action
N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide works by binding to specific proteins and receptors in the body and activating them. This activation results in a cascade of biochemical and physiological responses, which can be used to treat various diseases and conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide depend on the specific protein or receptor that it binds to. For example, when N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide binds to a specific protein or receptor, it may activate an enzyme or signal transduction pathway that leads to the activation of other proteins and/or receptors. These proteins and/or receptors may then lead to the production of hormones or other biochemical or physiological responses.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments include its high purity, its ability to target specific proteins and receptors, and its ability to be used in a variety of scientific research applications. The limitations of using N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments include its potential toxicity and the limited number of proteins and receptors that it can target.
Future Directions
For the use of N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide in scientific research include its use in drug discovery and development, molecular imaging, drug delivery, and disease diagnosis and treatment. Additionally, further research into the mechanism of action of N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide and its potential toxicity may lead to the development of safer and more effective compounds for scientific research. Other potential future directions for the use of N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide include the development of new compounds with similar properties, the development of new methods for synthesizing N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide, and the exploration of its potential applications in other fields such as biotechnology and nanotechnology.
Synthesis Methods
N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide is synthesized through a reaction between 3,4-difluorophenylmagnesium bromide and 3-nitrobenzamido. The reaction is conducted in aprotic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and requires a base such as potassium tert-butoxide (Kt-BuO). The reaction yields a high yield of N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide with a purity of over 98%.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3O5/c23-16-9-8-13(11-17(16)24)25-22(29)20-19(15-6-1-2-7-18(15)32-20)26-21(28)12-4-3-5-14(10-12)27(30)31/h1-11H,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQMEBXNJZHHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide |
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